N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Description
N⁵,N⁶-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a synthetic mitochondrial uncoupler belonging to the [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine class. This compound features methyl groups at the N⁵ and N⁶ positions, distinguishing it from analogs with aromatic or bulkier substituents. Its design aims to optimize mitochondrial uncoupling efficiency while minimizing toxicity, a strategy supported by structural modifications observed in related compounds (e.g., imidazo[4,5-b]pyrazine derivatives, where methylation reduced toxicity) .
Mitochondrial uncouplers dissipate the proton gradient across the inner mitochondrial membrane, increasing energy expenditure and modulating metabolic pathways.
Properties
CAS No. |
210301-47-6 |
|---|---|
Molecular Formula |
C6H8N6O |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
5-N,6-N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C6H8N6O/c1-7-3-4(8-2)10-6-5(9-3)11-13-12-6/h1-2H3,(H,7,9,11)(H,8,10,12) |
InChI Key |
AVCTZMMHUAGABV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=NON=C2N=C1NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves a multi-step process. One common method starts with the reaction of 3,4-diaminofurazan with oxalic acid to form the intermediate 1,2,5-oxadiazolo[3,4-b]pyrazine-5,6-dione. This intermediate is then subjected to methylation using methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the methyl groups.
Scientific Research Applications
N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties, particularly in breast cancer research.
Mechanism of Action
The primary mechanism of action of N5,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its role as a mitochondrial uncoupler. It disrupts the proton gradient across the mitochondrial membrane, leading to increased respiration and reduced ATP production. This action can induce apoptosis in cancer cells and modulate metabolic pathways . The compound targets the mitochondrial membrane and affects pathways related to energy metabolism and cell survival .
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity and pharmacokinetic properties of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamines are highly dependent on N⁵/N⁶ substituents. Key comparisons include:
Table 1: Comparative Analysis of Selected Analogs
*Molecular weights estimated based on structural formulas.
Key Findings:
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Fluorophenyl in BAM15/SHC517): Enhance mitochondrial uncoupling by increasing lipophilicity and membrane permeability . BAM15 increases oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicating robust metabolic activation . Methyl Groups (Dimethyl Derivative): Likely reduce toxicity compared to non-methylated analogs (e.g., imidazo[4,5-b]pyrazines with N–H groups showed toxicity alleviated by methylation) . However, reduced lipophilicity may lower uncoupling efficacy compared to BAM13.
Toxicity and Selectivity: Classical uncouplers like CCCP cause off-target effects, including rapid depolarization and cytotoxicity . The dimethyl derivative’s reduced aromaticity may further minimize reactive oxygen species (ROS) generation, a common side effect of mitochondrial uncouplers .
Therapeutic Potential: BAM15: Suppresses breast cancer proliferation by shifting metabolism from glycolysis to oxidative phosphorylation . SHC517: Reverses diet-induced obesity without affecting food intake . Dimethyl Derivative: Potential application in nonalcoholic steatohepatitis (NASH), where mitochondrial uncouplers reduce hepatic lipid accumulation .
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